molecular formula C7H8N2O2 B1272744 2-Amino-6-methylnicotinic acid CAS No. 846021-26-9

2-Amino-6-methylnicotinic acid

Cat. No.: B1272744
CAS No.: 846021-26-9
M. Wt: 152.15 g/mol
InChI Key: XQBYYQRWYONQLM-UHFFFAOYSA-N
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Description

2-Amino-6-methylnicotinic acid (CAS 846021-26-9) is a high-value pyridinecarboxylic acid derivative with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. This compound serves as a critical building block in organic synthesis, particularly as a key intermediate for the development of active ingredients in pharmaceuticals and agrochemicals, as documented in multiple patent filings . Its utility is demonstrated in the synthesis of compounds described in international patents, including non-steroidal anti-inflammatory drugs (NSAIDs) and various biocides . Advanced synthetic methods have been developed to produce this compound with high yield and purity, mitigating the formation of common by-products . One efficient, high-yield route involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine, proceeding through a 2-amino-6-methylnicotinamide intermediate . The compound has sparing solubility in water (approximately 17 g/L at 25 °C) and a calculated density of 1.337 g/cm³ . Safety Information: This product is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn during handling. Please note that all products are for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBYYQRWYONQLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370310
Record name 2-AMINO-6-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846021-26-9
Record name 2-AMINO-6-METHYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 2 Amino 6 Methylnicotinic Acid and Its Structural Analogues

Classical and Contemporary Synthetic Routes to 2-Amino-6-methylnicotinic Acid

The preparation of this compound can be achieved through several synthetic pathways, broadly categorized into multi-step syntheses from precursors and more streamlined one-pot strategies. google.comgoogle.com

Multi-Step Synthesis from Precursors

Traditional methods for synthesizing this compound often involve a sequence of reactions starting from readily available pyridine (B92270) derivatives. google.com

One established route begins with the hydrolysis of 2-chloro-3-cyano-6-methylpyridine under acidic or basic conditions to yield 2-chloro-6-methylnicotinic acid. google.comgoogle.com This intermediate is then reacted with ammonia (B1221849) to produce the final product. For instance, hydrolysis of 2-chloro-3-cyano-6-methylpyridine with 75% sulfuric acid at 100°C for 2 hours can yield 2-chloro-6-methylnicotinic acid. google.com Subsequent reaction with a 28% ammonia solution in an autoclave at 170°C for 40 hours results in this compound with a 74% yield for this step, and a total yield of 62.9%. google.com

A summary of these multi-step synthetic routes is presented below:

Starting MaterialIntermediateReagents and ConditionsOverall Yield
2-chloro-3-cyano-6-methylpyridine2-chloro-6-methylnicotinic acid1. 75% H₂SO₄, 100°C, 2h2. 28% NH₃ solution, 170°C, 40h62.9% google.com
2-chloro-3-cyano-6-methylpyridine2-amino-3-cyano-6-methylpyridine1. Saturated NH₃ in ethanol, 170°C, 15h2. 15% KOH, 100°C, 3h38.5% google.comgoogle.com

One-Pot Synthetic Strategies

A patented one-pot method involves reacting 2-chloro-3-cyano-6-methylpyridine in an aqueous ammonia solution to form 2-amino-6-methylnicotinamide. google.comwipo.int After removing the ammonia, a base such as an alkali metal hydroxide (B78521) is added to hydrolyze the amide and produce this compound. google.com In a specific example, 2-chloro-3-cyano-6-methylpyridine is reacted with a 28% aqueous ammonia solution in an autoclave at 170°C for 7 hours. google.com After cooling and removing the ammonia under reduced pressure, potassium hydroxide is added, and the mixture is heated at 100°C for 3 hours. google.com Following pH adjustment to 4-5, this compound is obtained with a high yield of 82.9% and a purity of 97.06%. google.com

This one-pot approach offers significant advantages over the multi-step methods by simplifying the process and improving the yield and purity of the final product. google.com

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering benefits such as reduced reaction times, increased yields, and often milder reaction conditions. While specific research on the microwave-assisted synthesis of this compound is limited, studies on analogous compounds highlight its potential.

For instance, the synthesis of various 2-aminonicotinic acids has been successfully achieved by reacting 2-chloronicotinic acid with different amines under microwave irradiation. researchgate.net Optimal conditions for the reaction of 2-chloronicotinic acid with aqueous methylamine (B109427) were found to be heating at 120°C for 2 hours or 140°C for 1.5 hours, resulting in high yields of 2-(methylamino)nicotinic acid. researchgate.net For other amines, the best results were obtained using water as the solvent and heating at 200°C for 2 hours in the presence of diisopropylethylamine. researchgate.net

Furthermore, microwave-assisted one-pot syntheses of dihydropyridopyrimidine derivatives, which share a similar heterocyclic core, have been reported to proceed in high yields (89-95%) with short reaction times and without the need for a catalyst. umich.eduarkat-usa.org These findings suggest that microwave-assisted methods could be a viable and efficient strategy for the synthesis of this compound and its derivatives, potentially offering a greener alternative to conventional heating methods.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to chemical synthesis. In the context of this compound and its analogues, research has focused on developing more environmentally friendly processes.

One notable green chemistry approach is the use of solvent-free synthesis conditions, often coupled with microwave assistance. For the synthesis of 2-amino-6-chloronicotinic acid, a related compound, a solvent-free method using microwave heating to activate chlorinating agents has been developed. This approach significantly reduces environmental impact by eliminating volatile organic solvents and is more energy-efficient, with reaction times of 1-2 hours compared to 8-12 hours for traditional methods.

The one-pot synthesis of this compound in an aqueous ammonia solution can also be considered a step towards greener chemistry, as it reduces the number of steps and the use of organic solvents compared to some multi-step methods. google.com The development of catalytic amination processes using Lewis or Brønsted acid catalysts could further enhance the green credentials of the synthesis by enabling reactions under more controlled and efficient conditions.

Yield Enhancement and Purity Optimization in Production Processes

Optimizing the yield and purity of this compound is crucial for its use as an intermediate in industrial applications. Research has identified several key parameters that can be controlled to enhance production outcomes.

For the one-pot synthesis from 2-chloro-3-cyano-6-methylpyridine, patent literature highlights the importance of optimizing several factors:

Ammonia concentration: An optimal concentration of 20-30% is preferred.

Reaction temperature: A range of 120-180°C is recommended for the initial amination step.

Reaction time: A duration of 2-10 hours is typically required for optimal conversion.

Base selection: Sodium hydroxide or potassium hydroxide are effective for the subsequent hydrolysis.

pH control: Adjusting the pH to 4-5 during the workup is crucial for precipitating the final product with high purity.

Purification of the final product is commonly achieved through recrystallization. In some synthetic routes for related compounds, column chromatography using silica (B1680970) gel is employed to ensure high purity. google.com The progress of reactions and the purity of the product are often monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in the one-pot synthesis, a purity of 97.06% was confirmed by liquid chromatography. google.com

A comparison of yields and purities for different synthetic approaches is provided in the table below:

Synthetic MethodKey ReagentsYieldPurity
Multi-step (hydrolysis first)H₂SO₄, NH₃62.9% (total) google.com-
Multi-step (amination first)NH₃ in EtOH, KOH38.5% (total) google.comgoogle.com-
One-pot synthesisaq. NH₃, KOH82.9% google.com97.06% google.com

This data clearly demonstrates the superiority of the one-pot synthesis in terms of both yield and purity.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Amino 6 Methylnicotinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. weebly.comipb.pt For 2-Amino-6-methylnicotinic acid, ¹H and ¹³C NMR are instrumental in confirming the arrangement of substituents on the pyridine (B92270) ring.

Detailed research findings from patent literature provide specific proton NMR (¹H NMR) data for this compound, which is crucial for its structural verification. google.com An analysis conducted in DMSO-d₆ as the solvent reveals distinct signals corresponding to each proton in the molecule. google.com

The ¹H NMR spectrum shows a singlet at δ 2.28 ppm, which is characteristic of the three protons of the methyl group (-CH₃) at position 6. google.com A doublet observed at δ 6.44 ppm corresponds to the proton at position 5 of the pyridine ring, and another doublet at δ 7.92 ppm is assigned to the proton at position 4. google.com The broad signal observed between δ 6.82-7.44 ppm is attributed to the two protons of the amino group (-NH₂), with the broadening caused by quadrupole effects and potential hydrogen exchange. google.com

These assignments are fundamental for confirming the substitution pattern of the nicotinic acid backbone. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further solidify the structural assignment by showing correlations between adjacent protons and long-range correlations between protons and carbons, respectively. ipb.ptslideshare.net

Table 1: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment
2.28 s (singlet) 3H -CH₃ at C6
6.44 d (doublet) 1H H-5 (pyridine ring)
6.82-7.44 br (broad) 2H -NH₂ at C2
7.92 d (doublet) 1H H-4 (pyridine ring)

Data sourced from patent EP3162796A1. google.com

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can aid in its structural elucidation through fragmentation analysis. vulcanchem.com For this compound, which has a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , MS is primarily used for molecular weight confirmation and purity assessment. vulcanchem.comchemscene.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent molecular ion peak. In positive ion mode, this would appear as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 153.16. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural clues. While specific fragmentation data for this compound is not widely published, likely fragmentation pathways can be inferred from its structure and data from related nicotinic acid derivatives. smolecule.com The most common fragmentation would involve the loss of the carboxylic acid group as carbon dioxide (CO₂, 44 Da), resulting in a fragment ion [M-CO₂H]⁺. Other potential fragmentations could include the loss of the amino group or cleavage of the pyridine ring.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Type Predicted m/z Description
[M+H]⁺ 153.16 Protonated molecular ion
[M-CO₂H]⁺ 108.14 Loss of the carboxylic acid group
[M-NH₂]⁺ 136.12 Loss of the amino group

Predicted values based on molecular structure.

Chromatographic Methods: HPLC, LC-MS, UPLC for Analysis and Purification

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. vulcanchem.com High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely employed.

In the synthesis of this compound, HPLC is a critical tool for monitoring reaction progress and determining the purity of the final product. google.com For instance, a purity of 97.06% for synthesized this compound has been confirmed by liquid chromatography. google.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for analyzing such polar aromatic compounds.

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. ptfarm.pl This hyphenated technique is invaluable for identifying the main compound and any impurities or by-products formed during synthesis, such as 2-hydroxy-6-methylnicotinic acid. google.com The retention time from the chromatography helps separate the components, while the mass spectrometer provides molecular weight information for each, enabling confident identification.

UPLC, an advancement on HPLC, utilizes smaller particle sizes in the column stationary phase, allowing for higher resolution, faster analysis times, and improved sensitivity. waters.comnih.gov This is particularly advantageous for complex samples or when high-throughput analysis is required for quality control or in metabolomics studies where related compounds might be tracked. nih.gov

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. vulcanchem.com By identifying the frequencies at which a molecule absorbs infrared radiation or scatters Raman light, the presence of specific functional groups can be confirmed.

For this compound, IR and Raman spectra will exhibit characteristic bands corresponding to its functional groups. The carboxylic acid group will show a strong C=O (carbonyl) stretching vibration, typically in the range of 1700-1725 cm⁻¹, and a broad O-H stretching band between 2500-3300 cm⁻¹. vulcanchem.com The amino group (-NH₂) will display N-H stretching vibrations, usually as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl group and the aromatic ring will appear around 2850-3100 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region.

While a full experimental spectrum is not available in the reviewed literature, the expected vibrational frequencies can be tabulated based on known data for similar structures like nicotinic acid derivatives. vulcanchem.comue.wroc.pl

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H stretch Amino (-NH₂) 3300 - 3500
O-H stretch Carboxylic acid (-COOH) 2500 - 3300 (broad)
C-H stretch Methyl & Aromatic 2850 - 3100
C=O stretch Carboxylic acid (-COOH) 1700 - 1725
C=C, C=N stretch Pyridine Ring 1400 - 1600

Frequency ranges are typical values for the specified functional groups.

Table of Mentioned Compounds

Compound Name
This compound
2-hydroxy-6-methylnicotinic acid
6-(2-methylpiperidin-1-yl)nicotinic acid
6-methylnicotinic acid
2-aminonicotinic acid

Biological Activities and Pharmacological Relevance of 2 Amino 6 Methylnicotinic Acid and Its Derivatives

Antimicrobial Properties and Efficacy Studies

While studies focusing directly on the antimicrobial properties of 2-Amino-6-methylnicotinic acid are limited, research into its structural precursors and derivatives highlights the potential of the aminopyridine scaffold in developing new antimicrobial agents.

Derivatives of 2-amino-6-methylpyridine, a synthetic precursor, have been used to create novel metal complexes with enhanced antibacterial activity. One study detailed the synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid from 2-amino-6-methylpyridine, which was then used to form a copper(II) complex. researchgate.net This complex, [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O, demonstrated notable antibacterial activity. researchgate.net The complexation with copper(II) was shown to enhance the antimicrobial effects of the parent ligand. researchgate.net

In a similar vein, other research has explored various 2-aminopyridine (B139424) derivatives, confirming their potential as precursors for a range of heterocyclic compounds with antibacterial profiles. nih.gov For instance, salts formed between salicylic (B10762653) acid and various 2-aminopyridine derivatives (including those with methyl substitutions) and their subsequent copper(II) complexes have been synthesized and tested for antimicrobial activity. dergipark.org.tr These studies collectively suggest that the 2-aminopyridine moiety, a core component of this compound, is a promising pharmacophore for the development of new antibacterial and antifungal agents. dergipark.org.tr

Table 1: Antibacterial Activity of a Copper(II) Complex Derived from a 2-Amino-6-methylpyridine Precursor

Compound Organism Activity
[Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O Pseudomonas aeruginosa Inhibitory
Escherichia coli Inhibitory
Staphylococcus aureus (MRSA) Inhibitory

Anti-inflammatory Potential and Mechanisms

A comprehensive review of scientific literature did not yield specific studies investigating the anti-inflammatory potential or the associated mechanisms of this compound or its direct derivatives.

Antioxidant Activity Investigations

Specific investigations into the antioxidant activity of this compound have not been identified in the reviewed scientific literature.

Modulation of Enzyme Activity and Biological Targets

Investigations into the interaction of nicotinic acid analogs with specific enzymes have revealed potential therapeutic targets.

3-Hydroxyanthranilate-3,4-dioxygenase (HAAO) is a key enzyme in the de novo NAD+ synthesis pathway, which starts from the amino acid tryptophan. nih.govwikipedia.org HAAO catalyzes the conversion of 3-hydroxyanthranilate to 2-amino-3-carboxymuconic semialdehyde, which then cyclizes to form quinolinic acid, a direct precursor to nicotinic acid mononucleotide. nih.govnih.gov Inhibition of HAAO is a therapeutic strategy for neurodegenerative diseases where elevated levels of the neurotoxin quinolinic acid are implicated. nih.gov

Research has demonstrated that derivatives of 2-aminonicotinic acid can act as inhibitors of HAAO. nih.gov A study focused on the design and synthesis of a novel class of chemically stable HAAO inhibitors based on the 2-aminonicotinic acid 1-oxide nucleus. nih.gov These compounds were shown to be effective inhibitors of the enzyme both in vitro using brain tissue homogenate and in vivo, where they acutely reduced the production of quinolinic acid in the rat brain. nih.gov This indicates that the 2-aminonicotinic acid scaffold, the parent structure of this compound, is a viable starting point for developing potent HAAO inhibitors.

Table 2: Inhibition of HAAO by 2-Aminonicotinic Acid Analogs

Compound Class Target Enzyme Effect
2-Aminonicotinic acid 1-oxides 3-Hydroxyanthranilate-3,4-Dioxygenase (HAAO) Inhibition, reduction of quinolinic acid production
4-Chloro-3-hydroxyanthranilate 3-Hydroxyanthranilate-3,4-Dioxygenase (HAAO) Mechanism-based inactivation

No specific studies on the inhibition of Casein Kinase-2 (CK2) by this compound or its direct derivatives were identified in the performed literature search. While research exists on compounds with similar names, such as 2-amino-6-methyl-pyrimidine benzoic acids, these possess a different core heterocyclic structure (a pyrimidine (B1678525) ring instead of a pyridine (B92270) ring) and are therefore not direct derivatives. nih.gov

Potential Neuroprotective Properties of Related Nicotinic Acid Derivatives

Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant attention for their potential neuroprotective effects across a spectrum of neurological disorders. nih.gov Research into these compounds has revealed multiple mechanisms through which they may shield neurons from damage and promote recovery in the central nervous system. researchgate.net While direct studies on the neuroprotective properties of this compound are limited, the broader family of nicotinic acid derivatives, including niacin and nicotinamide (B372718), offers a compelling basis for its potential in this area. nih.govresearchgate.net

In vitro and in vivo studies have consistently demonstrated that nicotinic acid and its derivatives can exert significant anti-inflammatory, antioxidant, and anti-apoptotic activities. nih.gov These properties are crucial for managing pathological conditions associated with neurodegeneration. nih.gov For instance, nicotinamide has been shown to promote neuronal survival, particularly under conditions of oxidative stress, by preventing the release of cytochrome c and inhibiting caspase-3 and -9 activities, key players in the apoptotic cascade. nih.gov

One of the primary mechanisms underlying the neuroprotective effects of these compounds is their role as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. mdpi.com In the context of ischemic stroke, for example, decreased levels of NAD+ precede neuronal apoptosis. benthamopen.com Administration of nicotinamide has been found to elevate brain NAD+ levels, thereby attenuating both necrotic and apoptotic brain injury. benthamopen.com Furthermore, nicotinamide appears to be instrumental in restoring ATP levels in neurons, which is vital for their function and survival. researchgate.net

The neuroprotective potential of nicotinic acid derivatives extends to several major neurodegenerative diseases:

Alzheimer's Disease: Derivatives of nicotinic acid have been shown to favorably influence cholesterol levels, which is a risk factor for Alzheimer's. They also act as neuroprotective and neurorestorative agents that contribute to angiogenesis and arteriogenesis, improving the condition of patients. researchgate.net

Parkinson's Disease: Research suggests a role for these compounds in mitigating the neuronal damage characteristic of Parkinson's disease. researchgate.net

Huntington's Disease: Nicotinamide has shown promise in models of Huntington's disease by preventing oxidative stress and inhibiting neuronal death in the striatum, likely through a PARP-1-dependent mechanism. nih.gov

A patent for derivatives of nicotinic acid N-oxide, including compounds derived from this compound, highlights their role as inhibitors of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). google.comjustia.com This inhibition is significant because it reduces the biosynthesis of quinolinic acid, a neurotoxin implicated in excitotoxic neuronal death. justia.com These N-oxide derivatives have demonstrated neuroprotective properties in models of anoxia in organotypic cultures of the rat hippocampus. google.comjustia.com

The table below summarizes the neuroprotective mechanisms of various nicotinic acid derivatives based on available research findings.

Derivative FamilyProposed Neuroprotective MechanismRelevant Disease Models
Niacin (Nicotinic Acid)Increases HDL cholesterol, promotes angiogenesis and arteriogenesis, enhances endothelial function. benthamopen.comStroke, Alzheimer's Disease, Multiple Sclerosis. researchgate.netbenthamopen.com
NicotinamidePrecursor to NAD+, restores ATP levels, inhibits PARP-1, prevents cytochrome c release, inhibits caspases. nih.govresearchgate.netbenthamopen.comStroke, Alzheimer's Disease, Parkinson's Disease, Huntington's Disease. researchgate.net
1-methylnicotinamideReduces oxidative stress and NMDA-induced calcium accumulation. nih.govAcute excitotoxicity in vitro. nih.gov
Nicotinic Acid N-Oxide DerivativesInhibit 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), reducing the production of neurotoxic quinolinic acid. google.comjustia.comAnoxia in rat hippocampus cultures. google.comjustia.com

Further investigation into the specific neuroprotective profile of this compound is warranted, given the promising activities of its structural analogs. The existing body of research strongly supports the therapeutic potential of nicotinic acid derivatives in combating neurodegenerative processes.

Medicinal Chemistry and Drug Discovery Applications of 2 Amino 6 Methylnicotinic Acid

Utilization as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

2-Amino-6-methylnicotinic acid serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique structure, featuring a pyridine (B92270) ring with amino, methyl, and carboxylic acid functional groups, makes it a versatile starting material for constructing more complex molecules. smolecule.com This compound is a recognized intermediate in the production of compounds for both medicinal and agricultural applications. google.com

One of the notable applications of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Specifically, it is a key intermediate in the manufacturing process of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) used for treating conditions such as osteoarthritis and rheumatoid arthritis. google.comgoogle.com The synthesis of Etoricoxib and related compounds often involves the preparation of a ketosulfone derivative, for which this compound is a precursor. google.comgoogle.com

Furthermore, this nicotinic acid derivative is employed in the development of novel cancer therapeutics. It is used in the synthesis of 8-aza quinazolines, which are being investigated as brain-penetrant SOS1 inhibitors. google.com SOS1 is a protein implicated in oncogenic signaling pathways, particularly in cancers with KRAS mutations, making it a significant target for drug development. google.com

The following table summarizes key APIs synthesized using this compound as an intermediate:

Active Pharmaceutical Ingredient (API)Therapeutic AreaRole of this compound
EtoricoxibAnti-inflammatoryKey intermediate in the synthesis of the core structure. google.comgoogle.com
8-Aza quinazoline (B50416) derivativesOncologyPrecursor for the synthesis of SOS1 inhibitors. google.com

Rational Design and Synthesis of Novel Pharmacologically Active Derivatives

The chemical scaffold of this compound provides a foundation for the rational design and synthesis of new pharmacologically active molecules. The presence of the amino, methyl, and carboxylic acid groups on the pyridine ring allows for targeted modifications to explore and optimize biological activity. smolecule.com

Researchers have synthesized derivatives by modifying these functional groups to create novel compounds with potential therapeutic applications. For example, N-oxide derivatives of this compound esters have been synthesized and investigated as potential inhibitors of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). google.com This enzyme is involved in the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases. google.com

The synthesis of these derivatives often involves standard chemical transformations. For instance, the carboxylic acid can be converted to an ester or an amide, while the amino group can be acylated or alkylated. The synthesis of this compound N-oxide, for example, involves the oxidation of the pyridine nitrogen. google.com

The following table outlines examples of rationally designed derivatives and their potential pharmacological targets:

Derivative ClassSynthetic ApproachPotential Pharmacological Target
N-Oxide DerivativesOxidation of the pyridine nitrogen. google.com3-hydroxyanthranilate-3,4-dioxygenase (3HAO). google.com
Ester DerivativesEsterification of the carboxylic acid group. smolecule.comVaries depending on the ester substituent.
Amide DerivativesAmidation of the carboxylic acid group.Varies depending on the amide substituent.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are essential in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies aim to elucidate the roles of the amino, methyl, and carboxylic acid groups, as well as the pyridine ring itself, in interacting with biological targets.

The dual substitution of the amino and methyl groups on the pyridine ring imparts distinct chemical properties that influence its reactivity, solubility, and biological interactions compared to other nicotinic acid analogues. smolecule.com Systematic modifications of this scaffold allow researchers to build a comprehensive understanding of the SAR. For instance, analogues such as 6-chloro-2-methylnicotinic acid can be used in comparative studies to determine the effect of replacing the amino group with other substituents.

These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the key structural features required for a desired pharmacological effect.

Applications in Agrochemical Development as Intermediate Compounds

Beyond its applications in pharmaceuticals, this compound is also a valuable intermediate in the development of agrochemicals. google.com The pyridine core is a common feature in many pesticides, and this particular substituted nicotinic acid provides a convenient starting point for the synthesis of more complex active ingredients. google.comgoogle.com

A significant application in this sector is the synthesis of the fungicide and insecticide Aminopyrifen. The final step in the synthesis of Aminopyrifen involves the esterification of this compound with 4-phenoxybenzyl alcohol. smolecule.com This reaction can be achieved through various methods, including the formation of an acid chloride intermediate, which then reacts with the alcohol to form the desired ester. smolecule.com The efficiency of this process can reach yields of 85-95%. smolecule.com

The use of this compound as an intermediate highlights its versatility and economic importance in both the pharmaceutical and agrochemical industries. google.comgoogle.com

The table below details an example of an agrochemical synthesized from this intermediate:

AgrochemicalTypeSynthetic Role of this compound
AminopyrifenFungicide, InsecticideKey intermediate for the final esterification step. smolecule.com

Computational Chemistry and in Silico Approaches in 2 Amino 6 Methylnicotinic Acid Research

Density Functional Theory (DFT) Studies for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Amino-6-methylnicotinic acid, DFT studies can elucidate its electronic and vibrational properties, which are crucial for understanding its reactivity and spectroscopic behavior.

While specific DFT studies on this compound are not extensively documented in publicly available literature, research on the closely related compound, 6-methylnicotinic acid, provides valuable insights. A study on 6-methylnicotinic acid employed DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Electronic Properties:

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For instance, a computational analysis of various pyridine (B92270) derivatives has been used to predict their corrosion inhibition potential based on these quantum chemical parameters. scispace.com

Vibrational Properties:

DFT calculations can predict the vibrational spectra (infrared and Raman) of a molecule. By comparing the calculated vibrational frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For example, in the study of 6-methylnicotinic acid, a good agreement was found between the calculated and experimental vibrational frequencies, validating the computed geometry. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more favorable binding interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.

For instance, a study on 5-amino-nicotinic acid derivatives investigated their potential as α-amylase and α-glucosidase inhibitors through molecular docking. d-nb.info The study identified key amino acid residues involved in the binding and correlated the docking scores with the experimentally determined inhibitory activities. d-nb.info Similarly, derivatives of nicotinic acid have been explored as potential inhibitors for enzymes like cyclooxygenase (COX-1 and COX-2). dovepress.com Such studies provide a framework for how this compound could be evaluated against various therapeutic targets.

Target EnzymeInteracting Residues (Example from a related compound)Docking Score (Example)
α-AmylaseAsp197, Glu233, Asp300-7.5 kcal/mol
α-GlucosidaseAsp215, Glu277, Asp352-8.2 kcal/mol
COX-2Arg120, Tyr355, Ser530-9.1 kcal/mol

Note: The data in this table is illustrative and based on studies of similar nicotinic acid derivatives, not this compound itself.

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. MD simulations provide a detailed view of the dynamic behavior of molecules and can reveal conformational changes in both the ligand and the protein upon binding.

For example, in silico studies of potential histone lysine (B10760008) methyl transferase inhibitors involved MD simulations to assess the stability of the identified lead compounds in the enzyme's active site. nih.gov This type of analysis would be crucial to validate any potential inhibitory role of this compound identified through molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating physicochemical or structural descriptors of a series of compounds with their experimentally determined activities.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that predicts the biological activity based on these descriptors.

Studies on nicotinic acid derivatives have utilized QSAR to understand the structural requirements for their biological activities. researchgate.netchalcogen.ro For instance, a 3D-QSAR analysis of ligands for the central nicotinic acetylcholine (B1216132) receptor revealed that steric interactions are of major importance for their affinity. acs.org Such models can be used to predict the activity of new, unsynthesized compounds like this compound and to guide the design of more potent analogs.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. MESP analysis helps in identifying the electron-rich and electron-deficient regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.

The MESP surface is color-coded to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent intermediate potential values.

Coordination Chemistry and Metal Complexation Studies of 6 Methylnicotinic Acid Ligands

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-amino-6-methylnicotinic acid is not extensively documented in publicly available research. However, the synthesis and characterization of complexes with structurally related ligands, such as 2-aminonicotinic acid and 6-methylnicotinic acid, provide insight into the potential methodologies.

Typically, these complexes are synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as water or ethanol. nih.govcajost.com.ng For instance, complexes of 2-aminonicotinic acid with Co(II), Fe(III), Ni(II), Mn(II), Zn(II), Ag(I), Cr(III), Cd(II), and Cu(II) have been successfully synthesized in aqueous media. nih.gov Similarly, complexes of 6-methylnicotinic acid with Mn(II) and Ni(II) have been prepared and characterized. researchgate.net Microwave-assisted synthesis has also been employed as an efficient method for preparing complexes of related ligands, such as 2-hydroxy-6-methylnicotinic acid, offering advantages like shorter reaction times and higher yields. researchgate.net

Characterization of these complexes is crucial to determine their structure and properties. Common techniques include:

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand.

Thermogravimetric Analysis (TGA): To study the thermal stability and determine the presence of coordinated or lattice water molecules. TGA data for 2-aminonicotinic acid complexes showed a 1:2 metal-to-ligand stoichiometry for most complexes, with the exception of Ag(I) and Mn(II) which had a 1:1 ratio. nih.gov

Spectroscopic Methods (FT-IR, UV-Vis): To elucidate the coordination mode of the ligand and the geometry around the metal center. nih.govresearchgate.net

Table 1: Synthesis of Transition Metal Complexes with Related Nicotinic Acid Ligands

LigandMetal IonsSynthesis MethodCharacterization TechniquesReference
2-Aminonicotinic acidCo(II), Fe(III), Ni(II), Mn(II), Zn(II), Ag(I), Cr(III), Cd(II), Cu(II)Reaction in aqueous mediaFT-IR, UV-Vis, TGA, Fluorescence Spectroscopy nih.gov
6-Methylnicotinic acidMn(II), Ni(II)Not specifiedX-ray Crystallography, Hirshfeld Surface Analysis researchgate.net
2-Hydroxy-6-methylnicotinic acidMn(II)Microwave irradiationFT-IR, UV-Visible Spectroscopy researchgate.net
Schiff base of 2-aminonicotinic acidMn(II)Reflux in ethanolIR, 1H-NMR, 13C-NMR, GCMS chemsociety.org.ng

Spectroscopic and Crystallographic Analysis of Metal-Ligand Interactions

Spectroscopic and crystallographic studies are essential for understanding the precise way in which this compound binds to metal ions and the resulting molecular geometry.

Spectroscopic Analysis:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps identify the donor atoms of the ligand involved in coordination. For related nicotinic acid complexes, shifts in the characteristic vibrational frequencies of the carboxylic acid (-COOH) and the pyridine (B92270) ring upon complexation indicate that both the carboxylate oxygen and the pyridine nitrogen are potential coordination sites. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. For example, the d-d transitions observed in the UV-Vis spectra of Co(II) and Ni(II) complexes with 6-methylnicotinic acid were indicative of octahedral geometries. researchgate.net

Crystallographic Analysis: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the complexes. For the related 6-methylnicotinic acid ligand, crystallographic studies have revealed detailed structural information:

A Co(II) complex, [Co(C₇H₆NO₂)₂(H₂O)₄]·4H₂O, showed an octahedral coordination environment where the cobalt ion is bound to two ligand molecules and four water molecules. nih.gov The ligand coordinates in a monodentate fashion through a carboxylate oxygen atom. nih.gov

A Mn(II) complex with 6-methylnicotinic acid, Mn(C₇H₆NO₂)₂(H₂O)₂, features a distorted octahedral geometry around the manganese ion. researchgate.net

A Ni(II) complex, [Ni(C₇H₇NO₂)₂Cl₂(H₂O)₂]·4H₂O, exhibits a regular octahedral geometry. researchgate.net

These studies show that the metal ion, counter-ions, and solvent molecules all play a role in determining the final structure.

Table 2: Spectroscopic and Crystallographic Data for Related Nicotinic Acid Complexes

ComplexSpectroscopic Findings (UV-Vis)Crystallographic GeometryReference
Mn(II) with 6-methylnicotinic acidNot specifiedDistorted Octahedral researchgate.net
Ni(II) with 6-methylnicotinic acidConsistent with octahedral geometryRegular Octahedral researchgate.net
Co(II) with 6-methylnicotinic acidNot specifiedOctahedral nih.gov
Complexes of 2-aminonicotinic acidCharacterized by UV-VisNot specified nih.gov

Supramolecular Structures and Self-Assembly in Coordination Polymers

The functional groups of this compound—the carboxylate, the pyridine nitrogen, and the amino group—make it an excellent candidate for building extended structures known as coordination polymers. In these structures, the ligand molecules bridge metal centers to form one-, two-, or three-dimensional networks. The self-assembly of these structures is driven by the directional nature of coordination bonds and is further stabilized by non-covalent interactions.

Studies on the related 6-methylnicotinic acid ligand demonstrate this potential. A manganese(II) complex was found to form a one-dimensional (1D) chain structure. researchgate.net In contrast, a nickel(II) complex assembled into an intricate three-dimensional (3D) motif. researchgate.net

The stability and dimensionality of these supramolecular structures are heavily influenced by intermolecular forces such as:

Hydrogen Bonding: The amino and carboxyl groups of the ligand, as well as any coordinated water molecules, can act as hydrogen bond donors and acceptors. In the crystal structure of a Co(II) complex with 6-methylnicotinic acid, a complex 3D supramolecular structure is formed through numerous O-H···O and O-H···N hydrogen bonds. nih.gov

π-π Stacking: The aromatic pyridine rings can interact with each other through π-π stacking, helping to organize the polymer chains in the crystal lattice.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions, revealing that complexation with transition metals can alter the nature of these contacts compared to the free ligand. researchgate.net

Biological Activity of this compound Metal Complexes

While research on the biological activity of metal complexes derived specifically from this compound is limited, studies on analogous compounds suggest that such complexes could possess significant biological potential. The chelation of the ligand to a metal ion can enhance its biological activity compared to the free ligand.

A study on the metal complexes of the closely related 2-aminonicotinic acid revealed a range of biological activities: nih.gov

Antibacterial Activity: The silver(I) and zinc(II) complexes showed the highest activity against the bacteria Bacillus subtilis and Bacillus licheniformis, respectively. nih.gov

Antifungal Activity: The nickel(II) and copper(II) complexes were highly effective against the fungus Fusarium oxysporum. nih.gov However, none of the tested complexes showed activity against Macrophomina phaseolina. nih.gov

Nematicidal Activity: The silver(I) and cadmium(II) complexes were found to be effective against the root-knot nematode Meloidogyne javanica. nih.gov

These findings indicate that the biological activity is dependent on the specific metal ion involved. The enhanced activity of the metal complexes is often attributed to factors like increased lipophilicity, which facilitates passage through cell membranes, and the interaction of the metal ion with cellular processes.

Table 3: Biological Activity of Metal Complexes of 2-Aminonicotinic Acid

Metal ComplexActivity TypeTarget OrganismResultReference
Silver(I)AntibacterialBacillus subtilisHighest activity nih.gov
Zinc(II)AntibacterialBacillus licheniformisHighest activity nih.gov
Nickel(II)AntifungalFusarium oxysporumHighly susceptible nih.gov
Copper(II)AntifungalFusarium oxysporumHighly susceptible nih.gov
All tested complexesAntifungalMacrophomina phaseolinaInert nih.gov
Silver(I)NematicidalMeloidogyne javanicaEffective nih.gov
Cadmium(II)NematicidalMeloidogyne javanicaEffective nih.gov

Future Perspectives and Emerging Research Avenues for 2 Amino 6 Methylnicotinic Acid

Development of Advanced Synthetic Methodologies

The future of 2-Amino-6-methylnicotinic acid synthesis is geared towards enhancing efficiency, purity, and sustainability. Traditional synthetic routes have often been hampered by low yields, the formation of by-products, and the need for harsh reaction conditions or organic solvents. google.com

Recent advancements have focused on creating more streamlined processes. A significant development is the establishment of a one-pot synthesis method that produces this compound in high yield and purity. google.comgoogle.com This process begins with 2-chloro-3-cyano-6-methylpyridine, which is reacted in an aqueous ammonia (B1221849) solution to form an intermediate, 2-amino-6-methylnicotinamide. Following the removal of ammonia, a base is added to hydrolyze the amide, yielding the final product. google.com This methodology is a notable improvement over prior techniques that required the use of organic solvents like alcohol and often necessitated complex purification steps such as column chromatography. google.com

Key advantages of this advanced methodology include:

Reduced By-products: Unlike older methods where reacting 2-chloro-6-methylnicotinic acid with aqueous ammonia could lead to significant amounts of 2-hydroxy-6-methylnicotinic acid as a by-product, the newer approach mitigates this issue. google.com

Environmental Friendliness: The use of an aqueous ammonia solution instead of organic solvents aligns with the principles of green chemistry. google.com

Future research in this area will likely explore catalytic systems, flow chemistry, and biocatalytic methods to further optimize the synthesis, reducing energy consumption and waste generation.

Synthesis Step Reactant/Intermediate Reagents Key Outcome
Step 1 2-chloro-3-cyano-6-methylpyridineAqueous ammonia solutionFormation of 2-amino-6-methylnicotinamide
Step 2 2-amino-6-methylnicotinamideBase (e.g., alkali metal hydroxide)Hydrolysis to this compound

Targeted Drug Design based on Specific Biological Pathways

The scaffold of this compound is of significant interest in medicinal chemistry for the development of targeted therapeutics. Its parent structure, nicotinic acid (a form of vitamin B3), is a precursor to essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which are central to metabolic pathways, DNA repair, and cell signaling. nih.govmdpi.com Analogues of nicotinic acid are known to influence lipid metabolism by reducing the synthesis of Very Low-Density Lipoprotein (VLDL) and increasing its breakdown. gpnotebook.com

Emerging research focuses on using the aminonicotinic acid framework to design inhibitors for specific enzymes and receptors involved in disease pathways. A prominent example is the development of derivatives of the closely related 2-amino-6-(trifluoromethyl)nicotinic acid as dual inhibitors of the HIV-1 Reverse Transcriptase (RT). nih.govnih.gov These compounds target both the polymerase and the ribonuclease H (RNase H) functions of the enzyme, representing an allosteric, dual-site inhibition mechanism. nih.govnih.gov This strategy is a prime example of targeted drug design, aiming to create more potent and resilient antiviral agents.

Future directions in this field include:

Kinase Inhibitors: The 2-aminopyridine (B139424) structure is a well-established pharmacophore in the design of kinase inhibitors for oncology. Modifying the this compound core could yield potent and selective inhibitors of specific kinases involved in cancer progression.

Neurodegenerative Diseases: Given the role of NAD+ metabolism in neuronal health, derivatives of this compound could be explored for their potential to modulate pathways implicated in neurodegenerative conditions like Alzheimer's and Parkinson's diseases. mdpi.com

Metabolic Disorders: Building on the known effects of nicotinic acid on lipid profiles, new analogues could be designed to target enzymes involved in metabolic syndrome and type 2 diabetes with improved efficacy and fewer side effects. gpnotebook.com

Exploration of Novel Biological Activities

Beyond targeted design, there is a broad and ongoing exploration of novel biological activities for derivatives of this compound. The 2-aminopyridine scaffold is recognized as a versatile starting point for synthesizing molecules with a wide range of pharmacological effects. researchgate.netrsc.org The inherent reactivity of the amino and carboxylic acid groups allows for the creation of large libraries of compounds for screening against various diseases.

Recent studies on related structures have revealed promising activities:

Anticancer Activity: Derivatives such as 2-amino-4,6-diphenylnicotinonitriles have demonstrated significant cytotoxicity against breast cancer cell lines, in some cases surpassing the potency of existing chemotherapy drugs like Doxorubicin. mdpi.com

Antiviral Properties: The aminonicotinic acid scaffold is being investigated for broad-spectrum antiviral applications. For instance, nicotinic acid derivatives have been synthesized and tested against viruses like HIV-1 and SARS-CoV-2. mdpi.com Research on other 2-aminopyridine derivatives has identified compounds with potential inhibitory activity against influenza and other viruses. researchgate.net

Antibacterial and Antifungal Activity: The 2-amino-3-cyanopyridine scaffold, a close relative, is known to exhibit antibacterial and antifungal properties. ijpsr.com This suggests that derivatives of this compound could be valuable in combating infectious diseases.

Future research will likely involve high-throughput screening of novel derivatives to identify new lead compounds for infectious, inflammatory, and proliferative diseases.

Derivative Class Observed Biological Activity Potential Therapeutic Area
2-Amino-4,6-diphenylnicotinonitrilesCytotoxicity against cancer cells mdpi.comOncology
2-(Arylamino)nicotinic acidsHIV-1 Reverse Transcriptase Inhibition nih.govnih.govAntiviral (HIV/AIDS)
Glycyrrhizin NicotinatesInhibition of HIV-1 and SARS-CoV-2 mdpi.comAntiviral
General 2-Aminopyridine DerivativesAntibacterial, Antifungal researchgate.netijpsr.comInfectious Diseases

Integration with Advanced Materials Science

The functional groups of this compound—an aromatic amine and a carboxylic acid—make it an excellent candidate for applications in materials science. These groups can engage in hydrogen bonding, coordination with metal ions, and polymerization reactions, opening avenues for the creation of functional materials.

While specific applications of this compound itself are still emerging, the properties of its structural motifs suggest several promising research directions:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen and the carboxylate group can act as ligands, binding to metal centers to form extended network structures. These materials are investigated for applications in gas storage, catalysis, and chemical sensing.

Functional Polymers: The amino and carboxylic acid groups allow the molecule to be incorporated as a monomer into polymers like polyamides or polyimides. The rigid pyridine ring can enhance the thermal stability and mechanical properties of the resulting polymers, while the functional groups can be used for further chemical modification.

Optoelectronic Materials: Pyridine-based compounds are integral to many organic light-emitting diodes (OLEDs) and other electronic devices. Borinic acid derivatives, which share structural similarities with functionalized aromatics, are used in optoelectronics, suggesting a potential pathway for exploring this compound derivatives in this field. mdpi.com

Future work will focus on synthesizing and characterizing novel materials incorporating this compound to explore their thermal, mechanical, and electronic properties.

Environmental and Green Chemistry Implications

The production and application of this compound are increasingly being viewed through the lens of green chemistry and environmental sustainability. The industrial synthesis of nicotinic acid, for example, has been associated with the production of nitrous oxide, a potent greenhouse gas. wikipedia.orgnih.gov This has driven a search for more environmentally benign manufacturing processes.

Key future perspectives in this domain include:

Greener Synthetic Routes: The shift away from multi-step processes using hazardous organic solvents and harsh oxidizing agents towards one-pot aqueous syntheses is a significant step forward. google.com This reduces chemical waste and improves the atom economy of the reaction.

Biocatalysis: A major emerging avenue is the use of enzymes or whole-cell biocatalysts for the synthesis of pyridine derivatives. rsc.org Biocatalytic processes operate under mild conditions (ambient temperature and pressure) in aqueous media, offering a highly sustainable alternative to traditional chemical synthesis. researchgate.net Research into nitrile hydratase enzymes, for example, has enabled the conversion of cyanopyridines into nicotinamide, a related process that highlights the potential for biocatalysis in this area. wikipedia.org

Renewable Feedstocks: Long-term research may focus on producing pyridine-based chemicals from renewable biomass sources rather than fossil fuels. For instance, strategies are being developed to convert lignin, a major component of biomass, into valuable N-heterocyclic compounds like imidazo[1,2-a]pyridines using 2-aminopyridine as a nitrogen source. nih.gov

These approaches aim to minimize the environmental footprint associated with the production of this compound and its derivatives, aligning the chemical industry with goals of sustainability.

Q & A

Q. What are the standard synthetic routes for 2-Amino-6-methylnicotinic acid, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves condensation reactions using substituted pyridine precursors. For example, nitrile intermediates (e.g., 2-Amino-6-methylnicotinonitrile) can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, paired with NMR (¹H/¹³C) to confirm structural integrity. Quantify impurities using area-normalization methods, ensuring ≥95% purity for research use .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:
  • Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis.
  • pKa : Determine using potentiometric titration or UV-spectrophotometric methods in buffered solutions .
  • Thermal Stability : Conduct TGA (Thermogravimetric Analysis) to assess decomposition temperatures.
    Document results in standardized tables (e.g., melting point, λmax) to enable reproducibility .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and nitrile/amine functionalities.
  • FT-IR : Look for carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹).
    Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:
  • Catalysts : Evaluate transition metals (e.g., Pd/C) or enzymes for regioselective hydrolysis .
  • Temperature/Pressure : Perform reactions under reflux (80–100°C) or microwave-assisted conditions.
  • pH : Adjust reaction medium (e.g., HCl vs. NaOH) to favor hydrolysis kinetics.
    Analyze outcomes via response surface methodology (RSM) to identify optimal parameters .

Q. What strategies resolve discrepancies in spectroscopic data during structural analysis?

  • Methodological Answer :
  • Contradiction Analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
  • Multi-Technique Cross-Validation : Use LC-MS to confirm molecular weight and XRD for crystalline structure validation.
  • Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize them separately .

Q. How do researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : Test 5–6 concentrations (e.g., 0.1–100 µg/mL) with R² ≥ 0.995.
  • Accuracy/Precision : Spike recovery tests (80–120%) and repeat intra-/inter-day assays (RSD ≤ 5%).
  • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).
    Document validation parameters in tabular format for peer review .

Q. What computational tools predict the reactivity and stability of this compound in aqueous solutions?

  • Methodological Answer : Use Molecular Dynamics (MD) Simulations with software like GROMACS:
  • Solubility Prediction : Calculate solvation free energy (ΔG_solv) using implicit solvent models.
  • Degradation Pathways : Simulate hydrolysis kinetics under varying pH/temperature conditions.
    Validate predictions with experimental stability studies (e.g., accelerated degradation at 40°C/75% RH) .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on the biological activity of this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from primary studies (e.g., IC50 values) and assess heterogeneity via Cochran’s Q test .
  • Sensitivity Analysis : Exclude outliers and re-evaluate effect sizes using Forest Plots .
  • Transparency : Report all raw data in supplementary materials, including failed experiments .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer :
  • Detailed SOPs : Specify reaction times, equipment (e.g., Schlenk line for air-sensitive steps), and purification methods (e.g., column chromatography gradients).
  • Batch Records : Document lot numbers of reagents, solvent purity, and environmental conditions (humidity/temperature).
  • Open Data : Share crystallographic files (CIF) and spectral data in public repositories .

Ethical and Reporting Standards

Q. How do researchers address ethical considerations in publishing data on novel derivatives?

  • Methodological Answer :
  • Dual-Use Reporting : Follow CAS Dual-Use Checklist to avoid disclosing hazardous synthesis methods.
  • Data Licensing : Use CC-BY-NC licenses for non-commercial sharing, citing primary sources rigorously .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.